molecular formula C7H7NOS B13949781 4-Allylisothiazole-3-carbaldehyde

4-Allylisothiazole-3-carbaldehyde

Cat. No.: B13949781
M. Wt: 153.20 g/mol
InChI Key: OTGRYIWEJYYGJK-UHFFFAOYSA-N
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Description

4-Allylisothiazole-3-carbaldehyde is a heterocyclic compound that features a thiazole ring with an allyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allylisothiazole-3-carbaldehyde typically involves the reaction of allyl isothiocyanate with an appropriate aldehyde precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. Common solvents used in this synthesis include ethanol and dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Allylisothiazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: 4-Allylisothiazole-3-carboxylic acid.

    Reduction: 4-Allylisothiazole-3-methanol.

    Substitution: 4-Bromoallylisothiazole-3-carbaldehyde.

Scientific Research Applications

4-Allylisothiazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Allylisothiazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The thiazole ring may also interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

  • 4-Methylisothiazole-3-carbaldehyde
  • 4-Phenylisothiazole-3-carbaldehyde
  • 4-Isopropylisothiazole-3-carbaldehyde

Comparison: 4-Allylisothiazole-3-carbaldehyde is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its methyl, phenyl, and isopropyl analogs. The allyl group can participate in additional chemical reactions, such as polymerization, which is not possible with the other substituents.

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

4-prop-2-enyl-1,2-thiazole-3-carbaldehyde

InChI

InChI=1S/C7H7NOS/c1-2-3-6-5-10-8-7(6)4-9/h2,4-5H,1,3H2

InChI Key

OTGRYIWEJYYGJK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CSN=C1C=O

Origin of Product

United States

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